Cumyl-PICA (full chemical name: 1-(2-phenylpropan-2-yl)-N-(1-pentyl-1H-indol-3-yl)-1H-indole-3-carboxamide) [] is a synthetic cannabinoid receptor agonist (SCRA) [, , , ]. SCRAs are a class of new psychoactive substances (NPS) designed to mimic the effects of Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis []. These compounds are structurally distinct from classical cannabinoids but exhibit high affinity for cannabinoid receptors, particularly the cannabinoid type-1 (CB1) receptor [, , ].
Cumyl-PICA is part of a larger group of cumyl-derived indole- and indazole-3-carboxamides [] that have emerged as NPS. Its emergence highlights the dynamic nature of the SCRA landscape, where novel chemotypes are constantly being developed [].
Several studies describe the synthesis of Cumyl-PICA and its analogs [, , , , ]. While specific synthetic procedures vary, a common strategy involves reacting a substituted indole-3-carboxylic acid with a substituted amine (e.g., cumylamine) in the presence of a coupling reagent.
For instance, one study describes the synthesis of Cumyl-PICA and related analogs using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in the presence of a base like DIPEA (N,N-Diisopropylethylamine) [].
Cumyl-PICA features a characteristic indole-3-carboxamide core structure [, ]. The indole ring is substituted at the 1-position with a pentyl chain and at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a cumyl group, a bulky substituent crucial for its pharmacological activity [, ].
Several studies utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques (GC-MS and LC-QTOF-MS) for structural characterization of Cumyl-PICA and its analogs [, ]. These techniques provide detailed information regarding the compound's molecular weight, fragmentation pattern, and structural conformation.
While detailed analysis of specific chemical reactions of Cumyl-PICA is limited in the provided literature, studies focusing on its thermal degradation highlight its reactivity []. Upon exposure to high temperatures, Cumyl-PICA undergoes degradation, forming various byproducts, including potentially toxic compounds like cyanide []. This thermal decomposition is a significant concern, especially considering the potential for pyrolysis during smoking.
Cumyl-PICA, like other SCRAs, exerts its effects primarily through activation of the CB1 receptor [, , ]. It exhibits high affinity for both CB1 and CB2 receptors, although with greater selectivity for CB1 [, ]. Upon binding to CB1 receptors, Cumyl-PICA acts as a potent agonist, triggering downstream signaling cascades. This activation leads to various pharmacological effects, including those related to the central nervous system and cardiovascular system [, ].
Studies employing [35S]GTPγS and cAMP signaling assays demonstrate that Cumyl-PICA exhibits greater efficacy than THC in activating these pathways, indicating its potential for potent cannabimimetic effects [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: